![molecular formula C16H15NO2S2 B5021059 2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5021059.png)
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one, also known as AMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMPT is a thiazolone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
作用機序
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one inhibits the activity of tyrosine hydroxylase by binding to the active site of the enzyme. This prevents the conversion of tyrosine to L-DOPA, which is the first step in the synthesis of dopamine. As a result, the levels of dopamine are reduced in the brain.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. By reducing the levels of dopamine in the brain, this compound has been shown to affect various processes, including motor behavior, learning and memory, and reward processing. It has also been found to affect stress responses and circadian rhythms.
実験室実験の利点と制限
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a relatively simple molecule that can be synthesized in good yields. It has also been found to have specific and predictable effects on dopamine levels in the brain. However, there are also limitations to using this compound in lab experiments. It is a potent inhibitor of tyrosine hydroxylase, which can lead to a complete depletion of dopamine in the brain. This can make it difficult to study the effects of partial dopamine depletion on various processes. Additionally, this compound has been found to have off-target effects on other enzymes, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one. One area of interest is the role of dopamine in addiction and substance abuse. This compound has been used to investigate the effects of dopamine depletion on drug-seeking behavior, and further research in this area could lead to new treatments for addiction. Another area of interest is the role of dopamine in psychiatric disorders, such as schizophrenia and depression. This compound has been used to investigate the effects of dopamine depletion on these disorders, and further research in this area could lead to new treatments. Additionally, new methods for synthesizing this compound and other thiazolone derivatives could lead to the development of new tools for investigating the role of dopamine in various processes.
合成法
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been synthesized through various methods, including the reaction of 4-methoxyphenylacetonitrile with allyl mercaptan, followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2-bromo-4-methoxyacetophenone with allyl mercaptan, followed by cyclization with thiosemicarbazide. Both methods have been reported to yield this compound in good yields.
科学的研究の応用
2-(allylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to investigate the role of dopamine in various physiological and behavioral processes. This compound inhibits the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine. By inhibiting this enzyme, this compound reduces the levels of dopamine in the brain, allowing researchers to study the effects of dopamine depletion on various processes.
特性
IUPAC Name |
(4Z)-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-3-11-20-16-17-14(15(18)21-16)6-4-5-12-7-9-13(19-2)10-8-12/h3-10H,1,11H2,2H3/b5-4+,14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIVVCIXTDBVOP-VJDVQFHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5020982.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020995.png)
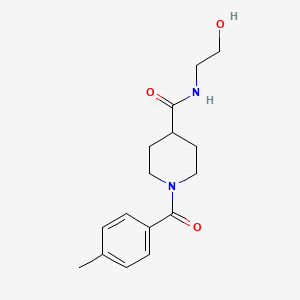
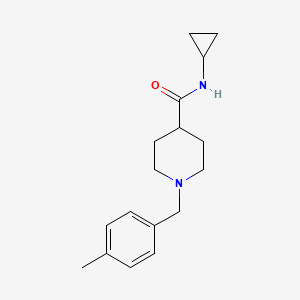
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)
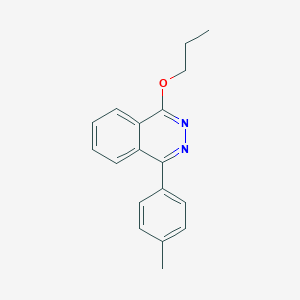
![1-[(2,3,4-trichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5021032.png)
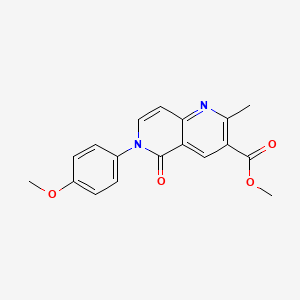

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-3-(phenylthio)propanamide](/img/structure/B5021053.png)
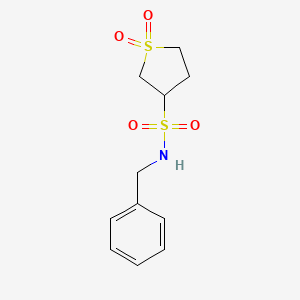
![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)